molecular formula C22H30N2O3 B2783218 2-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-1-naphthamide CAS No. 953930-49-9

2-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-1-naphthamide

Cat. No. B2783218
CAS RN: 953930-49-9
M. Wt: 370.493
InChI Key: UUZUVRTYWRYIFU-UHFFFAOYSA-N
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Description

2-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-1-naphthamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Binding and Activity at Sigma Receptors

Research on derivatives of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl and N-(6-methoxynaphthalen-1-yl)propyl, similar in structure to 2-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-1-naphthamide, demonstrates the significance of methyl substitution on the piperidine ring. These compounds have been evaluated for their sigma-subtype affinities and selectivities, showing potent sigma(1) ligand activity and selectivity profile. Their antiproliferative activity in rat C6 glioma cells suggests potential for tumor research and therapy (Berardi et al., 2005).

PET Radioligands for Dopamine Receptors

Another compound structurally related to this compound was explored as a potential radioligand for non-invasive assessment of Dopamine D4 receptors in vivo using PET. Although the specific compound studied did not prove suitable for this application, the research underscores the broader interest in naphthalene derivatives for developing diagnostic tools in neuroscience (Matarrese et al., 2000).

Receptor Affinity Modulation

Studies on substituted piperidine naphthamides, including those with structural similarities to this compound, have assessed the influence of benzyl moiety substitution on affinity for D2L, D4.2, and 5-HT2A receptors. These compounds demonstrate high selectivity for D(4.2) receptors, suggesting their utility in designing receptor-specific drugs (Carato et al., 2007).

Synthesis and Characterization of Novel Compounds

Research also extends to the synthesis and conformational study of novel piperidine-fused compounds, exploring their structural and physico-chemical properties. Such studies contribute to the understanding of molecular configurations and potential applications in material science and drug development (Csütörtöki et al., 2012).

Catalysis and Synthesis Methodologies

In the realm of catalysis, nano magnetite (Fe3O4) has been utilized as an efficient catalyst for the synthesis of compounds including aryl(piperidin-1-yl)methyl)naphthalene-2-ol, showcasing the potential of using nanostructured materials for facilitating complex organic reactions (Mokhtary & Torabi, 2017).

properties

IUPAC Name

2-ethoxy-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3/c1-3-27-20-9-8-18-6-4-5-7-19(18)21(20)22(25)23-16-17-10-12-24(13-11-17)14-15-26-2/h4-9,17H,3,10-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZUVRTYWRYIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3CCN(CC3)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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